tunicamycin III

Selective cytotoxicity Cancer biology Transformed fibroblasts

Tunicamycin III (also designated tunicamycin A2) is a purified, structurally defined homologue of the tunicamycin nucleoside antibiotic family, characterised by a tetradec-2-enoyl (C14 unsaturated) fatty acyl substituent on the tunicamine moiety. Unlike the heterogeneous tunicamycin complex (CAS 11089-65-9) which contains multiple homologues of varying chain length and branching, tunicamycin III is a single molecular entity that inhibits UDP-N-acetylglucosamine:dolichyl-phosphate GlcNAc-1-phosphate transferase (GPT), thereby blocking the first committed step of N-linked protein glycosylation and inducing endoplasmic reticulum stress.

Molecular Formula C37H60N4O16
Molecular Weight 816.9 g/mol
CAS No. 76544-45-1
Cat. No. B12046329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametunicamycin III
CAS76544-45-1
Molecular FormulaC37H60N4O16
Molecular Weight816.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
InChIInChI=1S/C37H60N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(2)43)29(49)28(48)22(18-42)55-35)17-20(44)33-31(51)32(52)34(56-33)41-16-15-24(46)40-37(41)53/h13-16,20-22,25-36,42,44,47-52H,3-12,17-18H2,1-2H3,(H,38,43)(H,39,45)(H,40,46,53)/b14-13+
InChIKeyMMDMXWRRAOLMDC-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tunicamycin III (CAS 76544-45-1) – Defined N-Glycosylation Inhibitor for Precise Mechanistic Studies


Tunicamycin III (also designated tunicamycin A2) is a purified, structurally defined homologue of the tunicamycin nucleoside antibiotic family, characterised by a tetradec-2-enoyl (C14 unsaturated) fatty acyl substituent on the tunicamine moiety [1]. Unlike the heterogeneous tunicamycin complex (CAS 11089-65-9) which contains multiple homologues of varying chain length and branching, tunicamycin III is a single molecular entity that inhibits UDP-N-acetylglucosamine:dolichyl-phosphate GlcNAc-1-phosphate transferase (GPT), thereby blocking the first committed step of N-linked protein glycosylation and inducing endoplasmic reticulum stress [2]. It is commercially available as a characterised reference standard with defined purity specifications .

Why Tunicamycin III Cannot Be Interchanged with the Tunicamycin Complex or Alternative Homologues


The tunicamycin complex is a heterogeneous mixture of at least 10–16 homologues differing in fatty acyl chain length, branching, and saturation, each of which exhibits distinct potency profiles against bacterial MraY, eukaryotic GPT, and protein palmitoylation [1]. Head-to-head comparative studies demonstrate that homologues differ substantially in both glycosylation inhibitory potency and selective cytotoxicity toward transformed cells, with maximal inhibition occurring at different concentrations for each homologue [2]. Consequently, substitution of tunicamycin III with the undefined complex introduces lot-to-lot variability in chain-length composition that directly alters experimental dose-response relationships, ER stress induction magnitude, and off-target acylation effects [3]. Procurement of the purified, defined homologue is therefore essential for reproducible mechanistic studies.

Tunicamycin III (CAS 76544-45-1) – Quantitative Comparative Evidence Guide for Procurement and Experimental Selection


Selective Cytotoxicity Window Against Transformed vs. Non-Transformed Fibroblasts: A2 Homologue vs. B3 Homologue

Tunicamycin III (A2) demonstrates a defined selective cytotoxicity window against virally transformed fibroblasts that is distinct from other homologues. In direct head-to-head comparison, A2 at 0.1–0.25 µg/mL caused detachment and death of SV40-transformed 3T3 cells within 1–3 days, while non-transformed 3T3 cells remained almost unaffected; cytotoxicity against non-transformed cells required at least a 5-fold higher dose [1]. By contrast, B3-tunicamycin—the only homologue bearing a saturated fatty acyl chain—achieved complete (>95%) inhibition of protein glycosylation at 50 ng/mL in normal fibroblasts and at 10 ng/mL in transformed fibroblasts, and complete cell death of transformed cells at 100 ng/mL with no toxicity to normal cells up to 500 ng/mL, representing the highest selective cytotoxicity among all tested homologues [2]. The A2 homologue thus occupies a defined intermediate position in the selectivity spectrum, providing a useful comparator for structure–activity studies.

Selective cytotoxicity Cancer biology Transformed fibroblasts

Bacterial MraY Inhibitory Potency as a Function of N-Acyl Chain Length: Tun 14:1 (Tunicamycin III) vs. Tun 15:1 and Commercial Tunicamycin

Tunicamycin III, bearing a 14-carbon unsaturated N-acyl chain, exhibits intermediate MraY inhibitory potency relative to longer-chain homologues. Using a FRET-based enzymatic activity assay, the IC50 of Tun 14:1 (iso) against MraY was determined as 0.31 ± 0.03 µM, which is comparable to—and marginally more potent than—the commercially available tunicamycin mixture (IC50 = 0.39 ± 0.05 µM) [1]. However, the 15-carbon iso homologue (Tun 15:1) is approximately 6-fold more potent with an IC50 of 0.05 ± 0.04 µM, while Tun 16:1 (iso) and Tun 17:1 (iso) exhibit IC50 values of 0.11 ± 0.01 µM and 0.12 ± 0.01 µM respectively [1]. This establishes that the 14-carbon chain length of tunicamycin III is sub-optimal for maximal MraY inhibition and confirms a non-linear SAR where elongation beyond 15 carbons does not further improve potency.

Antibacterial drug discovery MraY inhibition Chain-length SAR

Differential Inhibition of Protein Glycosylation vs. Protein Acylation: Chain-Length-Dependent Functional Uncoupling

A critical functional differentiator of tunicamycin III is its chain-length-dependent activity profile on protein palmitoylation versus N-linked glycosylation. Homologues with fatty acyl moieties shorter than 16 carbons (palmitic acid), including tunicamycin III (14 carbons), are potent inhibitors of N-linked glycosylation but poor inhibitors of protein palmitoylation and associated growth cone function [1]. This functional uncoupling is not observed with longer-chain homologues (≥C16), which inhibit both glycosylation and palmitoylation, nor with the heterogeneous tunicamycin complex, which contains a variable proportion of longer-chain species. The tunicamycin-induced impairment of growth cone function can be specifically reversed by exogenous fatty acid supplementation, which rescues palmitoylation but has no effect on glycosylation inhibition [1].

Protein palmitoylation Growth cone collapse Neurite extension

Dual GPT/MraY Target Engagement Profile vs. Synthetic MraY-Selective Tunicamycin Analogues

Tunicamycin III, like all natural tunicamycin homologues, is a dual inhibitor of both bacterial MraY and human GPT (GlcNAc-1-P-transferase, also known as DPAGT1). Structural and biochemical studies demonstrate that tunicamycin binds to hGPT with an IC50 of approximately 9 nM, whereas simple modification to tunicamycin-MurNAc reduces GPT inhibition by approximately 1,000-fold (IC50 ~15 µM) [1]. This inherent lack of target selectivity limits therapeutic applications but defines tunicamycin III's utility as a pan-GPT/MraY inhibitor control in drug discovery programs. Contemporary synthetic programmes have produced lipid-altered tunicamycin analogues with longer alkyl chains and flexible structures that favour MraY over GPT, achieving enhanced antibacterial activity against S. aureus and E. faecium with reduced eukaryotic cytotoxicity [2]. Tunicamycin III thus serves as the baseline dual-target reference compound against which MraY-selective analogues are benchmarked.

Target selectivity GPT inhibition Antibiotic development

Compositional Definition and Purity: Tunicamycin III (Single Homologue) vs. Tunicamycin Complex (Multi-Homologue Mixture)

Tunicamycin III (CAS 76544-45-1) is commercially available as a characterised single homologue with a defined purity specification of approximately 90% by HPLC . This contrasts with the tunicamycin complex (CAS 11089-65-9), which is explicitly sold as 'a mixture of tunicamycin A, B, C and D homologues' with variable lot-to-lot composition . The complex contains at least 10–16 separable components that differ in chain length (C14–C17), branching pattern (iso/anteiso), and saturation [1]. For applications requiring defined ER stress induction or precise structure–activity correlation, the undefined composition of the complex introduces uncontrolled variability in effective concentration and off-target acylation effects. Tunicamycin III eliminates this variability by providing a single molecular entity with known molecular formula (C37H60N4O16), average mass (816.90 Da), and defined stereochemistry [2].

Analytical characterisation Experimental reproducibility Procurement specification

Optimal Research and Procurement Application Scenarios for Tunicamycin III (CAS 76544-45-1)


ER Stress and Unfolded Protein Response (UPR) Mechanistic Studies Requiring Reproducible Dose-Response

Tunicamycin III provides a single molecular entity for ER stress induction, eliminating the compositional variability of the tunicamycin complex which can confound UPR pathway activation thresholds. Use tunicamycin III at 0.5–5 µg/mL in cultured mammalian cells for canonical UPR marker induction (BiP, CHOP, XBP1 splicing), with the confidence that the 14-carbon chain length delivers a defined intermediate potency for N-glycosylation blockade [1]. The defined purity (~90% HPLC) supports inter-laboratory protocol standardisation [2].

Neuronal Cell Biology: Selective N-Glycosylation Inhibition Without Protein Palmitoylation Confounding

For growth cone collapse, neurite outgrowth, and synaptic plasticity studies where protein palmitoylation inhibition is an undesired off-target effect, tunicamycin III (14-carbon chain) is the preferred homologue. Its fatty acyl chain is shorter than palmitic acid (C16), resulting in minimal inhibition of dynamic protein acylation while retaining full N-glycosylation inhibitory activity [1]. This functional uncoupling cannot be guaranteed with the tunicamycin complex or longer-chain homologues.

Antibacterial Drug Discovery: Baseline Control for MraY-Selective Analogue Benchmarking

In medicinal chemistry programmes developing MraY-selective antibacterials, tunicamycin III serves as a structurally defined dual-target (MraY/GPT) reference control. Its IC50 of 0.31 µM against MraY [1] and potent GPT inhibition (~9 nM for tunicamycin class [2]) establish the baseline against which designed MraY-selective analogues are evaluated for target selectivity improvements. The defined chain length enables systematic SAR exploration using homologues of incrementally varied chain length.

Cancer Cell Biology: Transformed Cell Selective Cytotoxicity Studies with Defined Homologue Controls

Tunicamycin III (A2) has a characterised selective cytotoxicity profile against SV40-transformed fibroblasts at 0.1–0.25 µg/mL, with at least 5-fold selectivity over non-transformed cells [1]. This makes it suitable as a defined comparator in studies investigating differential sensitivity of cancer vs. normal cells to N-glycosylation inhibition, particularly when used alongside other purified homologues (B1, B2, B3) to construct structure–selectivity relationships [2].

Quote Request

Request a Quote for tunicamycin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.